2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
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Overview
Description
2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that features a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.
Attachment to Pyridine Ring: The synthesized thiazole derivative is then reacted with 2-methyl-3-aminopyridine in the presence of a suitable base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is unique due to its specific combination of a thiazole and pyridine ring, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds.
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-10(4-3-5-12-8)13-6-11-9(2)14-7-15-11/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
PCBIBEIKDUUFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2=C(N=CS2)C |
Origin of Product |
United States |
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